Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H21NO3 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-hydroxypyrrolidine-1-carboxylate tert-butyl ester with Dess-Martin oxidizing agent in dichloromethane solution . The reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a benzyl group and a tert-butyl ester group . The InChI code for this compound is 1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-13(14(18)11-17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.35 . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate analogues demonstrate intriguing properties in crystal structure analysis. For instance, substituted oxopyrrolidine analogues, despite lacking hydrogen bond donors and acceptors, can form unique supramolecular assemblies. This is largely due to weak intermolecular interactions, such as CH⋯O and CH⋯π, which are instrumental in controlling molecular conformations and creating diverse supramolecular structures (Samipillai et al., 2016).
Synthesis of Novel Protein Tyrosine Kinase Inhibitors
The compound plays a crucial role in synthesizing novel protein tyrosine kinase Jak3 inhibitors. An efficient synthesis method has been developed for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a significant intermediate in this process. This method offers advantages in terms of raw material availability, ease of operation, and suitability for industrial scale-up (Chen Xin-zhi, 2011).
Drug Metabolism Studies
In drug metabolism, the tert-butyl moiety of related compounds undergoes various metabolic pathways, such as oxidation and N-dealkylation. These metabolic pathways have been extensively studied using high-resolution liquid chromatography-tandem mass spectrometry and liquid chromatography/mass spectrometry/NMR (Prakash et al., 2008).
Development of Macrocyclic Tyk2 Inhibitors
This compound derivatives have been synthesized as part of developing potent macrocyclic Tyk2 inhibitors. The utility of this compound was demonstrated in synthesizing a novel series of these inhibitors, marking a significant advancement in the field (Sasaki et al., 2020).
Synthesis of Small Molecule Anticancer Drugs
This compound is also an essential intermediate in the synthesis of small molecule anticancer drugs. An optimized synthesis method has been developed for this purpose, with high yields and confirmed structural integrity, demonstrating its potential in developing novel anticancer therapeutics (Zhang et al., 2018).
Aerobic Oxidation of Alcohols
In the field of organic synthesis, this compound derivatives have been used in the aerobic oxidation of allylic and benzylic alcohols, showcasing their versatility in facilitating various chemical reactions (Shen et al., 2012).
Safety and Hazards
Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate is classified as a warning hazard under the GHS07 classification . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-13(14(18)11-17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQKCJLNGYCGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.